molecular formula C14H14ClNO3 B5125890 6-[(4-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID

6-[(4-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Cat. No.: B5125890
M. Wt: 279.72 g/mol
InChI Key: MCFXEHRWUFEHHB-UHFFFAOYSA-N
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Description

6-[(4-Chloroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C15H14ClNO3. This compound is characterized by the presence of a cyclohexene ring, a carboxylic acid group, and a chloroanilino group. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-2,5-8,11-12H,3-4H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFXEHRWUFEHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Chloroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves the reaction of 4-chloroaniline with cyclohexene-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Chloroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloroanilino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

6-[(4-Chloroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-[(4-Chloroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2-Benzoyl-4-chloroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid
  • 6-[(3-Chloroanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

Uniqueness

6-[(4-Chloroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is unique due to its specific structure and the presence of the chloroanilino group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

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